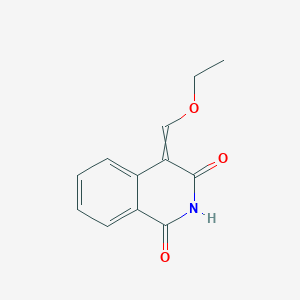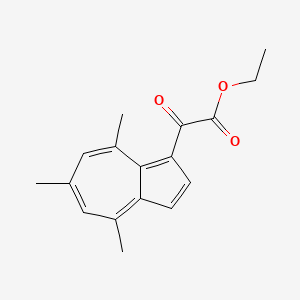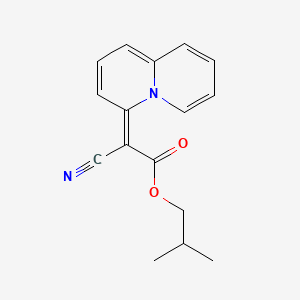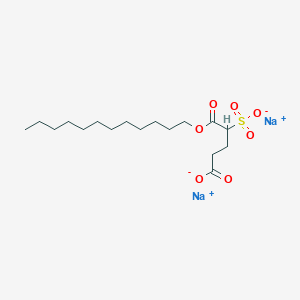
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
This compound belongs to a class of chemicals known for their diverse structural features and potential applications in various fields of chemistry and pharmacology. The scientific interest in isoquinoline derivatives stems from their structural similarity to natural alkaloids and their potential biological activities.
Synthesis Analysis
Isoquinoline derivatives, including (4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione, are synthesized through various methods, including activated Pictet-Spengler reactions and reactions involving acyl chlorides and aluminum chloride followed by oxidation processes. These methods allow for the introduction of various substituents and the formation of new classes of isoquinoline quinones (Shinkevich et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray structural analysis, confirming the presence of significant intramolecular charge transfer and, in some cases, hydrogen bonding. These structural features contribute to the compound's reactivity and potential interactions (Nesterov et al., 1996).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including nucleophilic aromatic displacement and cyclization to form thioxoimidazo derivatives and compounds with quinazoline skeletons. These reactions are influenced by the presence of specific substituents and reaction conditions (Klásek et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application and handling. These properties are determined through various analytical techniques, including X-ray crystallography, which reveals the non-planar structure and intermolecular interactions within crystals (Duru et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under different conditions, and potential for chemical modifications, are explored through experimental studies. These studies provide insights into the versatility of isoquinoline derivatives for further chemical transformations and potential applications (Yang et al., 2019).
科研应用
Chemosensors for Ion Detection
Research has demonstrated the use of derivatives of isoquinoline-1,3-dione in the development of chemosensors for ion detection. Specifically, derivatives have been synthesized for efficient reversible colorimetric and fluorescent sensing of fluoride ions. These compounds exhibit significant changes in their colorimetric and fluorescence properties upon interaction with fluoride ions, attributed to the deprotonation of the hydrazone moiety within the molecular structure. This property allows for the selective detection of fluoride ions over a wide range of other anions, with potential applications in environmental monitoring and analytical chemistry (Zhang, Zhang, Ding, & Gao, 2020).
Synthetic Methods and Chemical Behavior
The synthesis and chemical behavior of isoquinoline-1,3-dione compounds have attracted interest due to their potential applications in various fields of chemistry. Recent developments have focused on creating efficient, green, and mild synthetic methods for these compounds. By employing radical cascade reactions, researchers have developed diverse synthetic pathways that expand the utility and accessibility of isoquinoline-1,3-dione derivatives for further chemical exploration and application (Niu & Xia, 2022).
Applications in Electroluminescent Layers
Isoquinoline-1,3-dione derivatives have been explored for their potential applications in electroluminescent layers, which are critical components of organic light-emitting diodes (OLEDs). New low-molecular-weight compounds have been synthesized with the aim of incorporating them into OLEDs to achieve desired photophysical properties. These investigations have shown promising results for the use of such derivatives in creating more efficient and versatile organic electronic devices, indicating the potential of isoquinoline-1,3-dione derivatives in advancing OLED technology (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Novel Derivative Synthesis for Various Applications
The synthesis of novel isoquinoline-1,3-dione derivatives has been reported, demonstrating the chemical versatility of this compound. These derivatives have been synthesized through the Stobbe-type condensation, leading to compounds with potential applications in various fields, including organic synthesis and material science. Such research underscores the ongoing interest in expanding the utility of isoquinoline-1,3-dione derivatives through innovative synthetic strategies (Mahmoud, El-Shahawi, & Farahat, 2008).
性质
IUPAC Name |
4-(ethoxymethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-7-10-8-5-3-4-6-9(8)11(14)13-12(10)15/h3-7H,2H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFHOYKZRKIAIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[(Diethylamino)sulfanyl]-1-phenyl-3-thioxo-1-propanone](/img/structure/B1174242.png)



